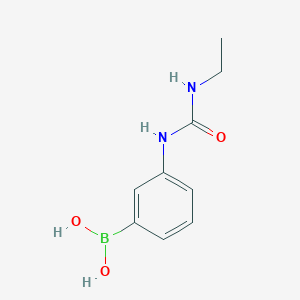
(3-(3-Ethylureido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Ethylureido)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a phenyl ring substituted with a 3-ethylureido group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethylureido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of haloarenes using a palladium-catalyzed reaction. For instance, a haloarene precursor can be reacted with a boronic ester in the presence of a palladium catalyst and a base under mild conditions to yield the desired boronic acid derivative .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting borate esters can then be hydrolyzed to produce boronic acids . The process is scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-(3-Ethylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: (3-(3-Ethylureido)phenyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors. They can form reversible covalent bonds with diols, making them useful in the detection of sugars and other biomolecules .
Industry: In industrial applications, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in catalysis and material science .
Mecanismo De Acción
The mechanism of action of (3-(3-Ethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
(3-(3-Methylthioureido)phenyl)boronic acid: Similar structure with a methylthioureido group instead of an ethylureido group.
Phenylboronic acid: Lacks the ethylureido substitution but shares the boronic acid moiety.
Uniqueness: (3-(3-Ethylureido)phenyl)boronic acid is unique due to the presence of the ethylureido group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
Propiedades
Fórmula molecular |
C9H13BN2O3 |
|---|---|
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
[3-(ethylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-2-11-9(13)12-8-5-3-4-7(6-8)10(14)15/h3-6,14-15H,2H2,1H3,(H2,11,12,13) |
Clave InChI |
AYCPZKQVIWWSMF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NC(=O)NCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















